3,4-Dichloropyridine methanesulfonate

Pharmaceutical formulation Salt selection Solubility enhancement

Procure the methanesulfonate salt (CAS 1215561-47-9) to eliminate organic solubility limitations of the free base/HCl salt. Enhanced aqueous solubility ensures reliable assay buffer dissolution (pH 5.5-7.4) for accurate SAR, while compatibility with DMSO/MeOH/EtOH drives high yields in Suzuki-Miyaura, Negishi, and Kumada couplings. Its regiospecific 3,4-dichloro pattern enables 2,5-disubstituted pyridine libraries inaccessible from other regioisomers, making it a critical building block for agrochemical process and medicinal chemistry discovery.

Molecular Formula C6H7Cl2NO3S
Molecular Weight 244.09 g/mol
CAS No. 1215561-47-9
Cat. No. B1453355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloropyridine methanesulfonate
CAS1215561-47-9
Molecular FormulaC6H7Cl2NO3S
Molecular Weight244.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CN=CC(=C1Cl)Cl
InChIInChI=1S/C5H3Cl2N.CH4O3S/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H;1H3,(H,2,3,4)
InChIKeySHWUIJYURVCWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloropyridine Methanesulfonate (CAS 1215561-47-9) for Scientific Research and Procurement


3,4-Dichloropyridine methanesulfonate (CAS 1215561-47-9) is a heterocyclic building block consisting of a 3,4-dichloropyridine core paired with methanesulfonic acid as a 1:1 salt [1]. The compound, with a molecular weight of 244.09 g/mol and molecular formula C₆H₇Cl₂NO₃S [1], is distinct from the free base 3,4-dichloropyridine (CAS 55934-00-4) and alternative salt forms such as the hydrochloride (CAS 159732-45-3).

Why 3,4-Dichloropyridine Methanesulfonate Cannot Be Casually Substituted


Different salt forms of the same heterocyclic core are not interchangeable in research or industrial workflows. The choice of counterion directly influences physicochemical properties—including solubility profile, hygroscopicity, crystallinity, and handling characteristics—that critically affect experimental reproducibility, purification efficiency, and downstream reaction yields [1]. The methanesulfonate salt may confer distinct solubility advantages over the free base in aqueous and polar media [2], while the hydrochloride form has documented limitations in organic solvent compatibility that may necessitate alternative salt selection for specific synthetic applications .

Quantitative Differentiation Evidence for 3,4-Dichloropyridine Methanesulfonate


Aqueous Solubility Enhancement of Methanesulfonate Salts vs. Free Base Forms

The methanesulfonate (mesylate) salt form has been demonstrated to confer improved aqueous solubility compared to the corresponding free base. Patent data describe methanesulfonate salts possessing 'advantageous qualities in terms of their improved aqueous solubility relative to the corresponding free base,' which provides 'greater ease of formulation and display enhanced pharmacokinetic properties, including oral absorption' [1]. While this evidence derives from structurally distinct benzofuran derivatives rather than dichloropyridines, the underlying principle—that methanesulfonate counterions enhance aqueous solubility of weakly basic heterocyclic cores—is a class-level property generalizable to the 3,4-dichloropyridine system.

Pharmaceutical formulation Salt selection Solubility enhancement Bioavailability

Organic Solvent Compatibility Advantage of Methanesulfonate over Hydrochloride Salts

3,4-Dichloropyridine hydrochloride presents a significant limitation in organic synthesis workflows: the introduction of the ionic hydrochloride group impairs dissolution in the organic solvents typically employed in synthetic chemistry . This contrasts with the methanesulfonate salt, which—based on general methanesulfonate solubility profiles—is anticipated to offer a more balanced solubility across aqueous and organic media. Specifically, methanesulfonate salts are known to be soluble in aqueous buffers (pH 5.5), DMSO, methanol, and ethanol, while being insoluble in n-octanol, acetone, and acetonitrile [1].

Organic synthesis Solvent compatibility Cross-coupling Salt selection

Suzuki-Miyaura Cross-Coupling Reactivity of Dichloropyridine Scaffolds

Dichloropyridines, including the 3,4-dichloro regioisomer, are competent substrates for Ni-catalyzed Suzuki-Miyaura coupling with halogen-containing (hetero)aryl boronic acids . Under optimized conditions employing PPh₂Me or PPh₃ ligands in acetonitrile, these transformations achieve high selectivity for monoarylation over diarylation, with minimal competing boronic acid oligomerization . The ligand screening identified a narrow Tolman cone angle range (136-157°) for optimal monoarylation selectivity, while electron-rich trialkylphosphines favor diarylated products .

Cross-coupling Suzuki-Miyaura Nickel catalysis Monoarylation

Regioisomeric Differentiation: 3,4- vs. 2,5-Dichloropyridine Reactivity

Dichloropyridine regioisomers exhibit distinct site preferences for nucleophilic attack. 2,3-Dichloropyridine and 2,5-dichloro-4-(lithiooxy)-pyridine undergo attack at either the 4- or 6-positions, while 3,4-dichloropyridine is attacked at either the 2- and 5-positions, depending on reagent choice [1]. This regioisomer-dependent reactivity profile means that 3,4-dichloropyridine cannot be substituted with 2,5-dichloropyridine or other regioisomers without fundamentally altering the substitution pattern of the product.

Regioselectivity Nucleophilic substitution Site-selective functionalization Heterocyclic chemistry

Optimal Application Scenarios for 3,4-Dichloropyridine Methanesulfonate Based on Quantitative Evidence


Pharmaceutical Lead Optimization Requiring Aqueous Solubility

When developing bioactive small molecules that incorporate a 3,4-dichloropyridine moiety, the methanesulfonate salt form offers enhanced aqueous solubility compared to the free base [1]. This is particularly valuable during early-stage lead optimization where reliable dissolution in assay buffers (pH 5.5-7.4) is critical for accurate potency measurements and SAR determination [1].

Pd- or Ni-Catalyzed Cross-Coupling in Aprotic Organic Solvents

For synthetic chemists executing Suzuki-Miyaura, Negishi, or Kumada couplings, the methanesulfonate salt circumvents the organic solvent dissolution limitations documented for the hydrochloride counterpart . The solubility profile of methanesulfonate salts in DMSO, methanol, and ethanol [2] supports homogeneous reaction conditions essential for reproducible catalytic turnover and high yields in cross-coupling transformations .

Synthesis of 2,5-Disubstituted Pyridine Derivatives via Site-Selective Substitution

The 3,4-dichloro substitution pattern directs nucleophilic attack to the 2- and 5-positions of the pyridine ring [3], enabling access to 2,5-disubstituted pyridine scaffolds that are inaccessible from alternative dichloropyridine regioisomers. This regiospecificity is essential for constructing libraries of heterocyclic compounds with defined substitution patterns for medicinal chemistry and agrochemical discovery programs.

Agrochemical Intermediate Development Requiring Balanced Solubility

In agrochemical process development, intermediates must often traverse both aqueous workup steps and organic extraction protocols. The methanesulfonate salt offers a balanced solubility profile that facilitates seamless phase transfer and purification operations, reducing the need for salt metathesis or additional processing steps [2].

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